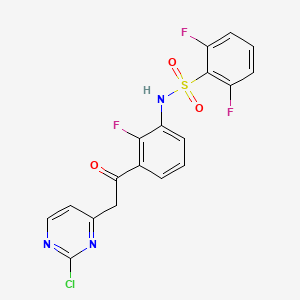
(R)-1-(m-Tolyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
(R)-1-(m-Tolyl)propan-1-amine hydrochloride is a chemical compound that has shown promising results in scientific research. It is commonly known as (R)-1-(3-methylphenyl)propan-1-amine hydrochloride or simply as (R)-methamphetamine hydrochloride. This compound has been synthesized and studied for its potential applications in various fields, including medicine and chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties:
- Peng et al. (2013) described a process for preparing (R)-1-(1H-indol-3-yl)propan-2-amines, which are similar in structure to (R)-1-(m-Tolyl)propan-1-amine, through a five-step sequence. This method was notable for its high yield and excellent enantiopurity, highlighting the potential for efficient synthesis of similar compounds (Zhiguang Peng et al., 2013).
Inorganic Chemistry and Coordination Compounds:
- Searle and Hambley (1982) studied the preparation and characterization of various cobalt(III) ion complexes with diethylenetriamine and di(3-aminopropyl)amine, which are related to (R)-1-(m-Tolyl)propan-1-amine. Their work provided insights into the geometrical structures and properties of these complexes (G. Searle & T. Hambley, 1982).
Corrosion Inhibition:
- Gao, Liang, and Wang (2007) synthesized tertiary amines similar to (R)-1-(m-Tolyl)propan-1-amine and investigated their inhibitory performance on carbon steel corrosion. They found these compounds to be effective anodic inhibitors, suggesting potential applications in corrosion prevention (G. Gao, C. Liang, & Hua Wang, 2007).
Bioconjugation in Aqueous Media:
- Nakajima and Ikada (1995) explored the mechanism of amide formation using carbodiimide, which is relevant to the chemistry of amines like (R)-1-(m-Tolyl)propan-1-amine. Their study provided essential insights into bioconjugation processes in aqueous media (N. Nakajima & Y. Ikada, 1995).
Catalysis and Reaction Mechanisms:
- Ali, Naiini, and Brubaker (1992) researched the application of palladium ferrocenyl amine sulfide complexes in hydrogenation reactions. These complexes are related to (R)-1-(m-Tolyl)propan-1-amine and provide insights into catalytic processes involving similar compounds (H. Ali, A. Naiini, & C. Brubaker, 1992).
Polymer Chemistry:
- Maeda et al. (2004) studied the mechanism of helix induction on stereoregular polyacetylene with chiral amines and how interaction with achiral amines assists in memorizing macromolecular helicity. This research demonstrates the complex interplay between polymers and chiral amines similar to (R)-1-(m-Tolyl)propan-1-amine (Katsuhiro Maeda et al., 2004).
Propriétés
IUPAC Name |
(1R)-1-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNRTKLFDPCAX-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704154 | |
| Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212925-87-5 | |
| Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B3026940.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)


![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)


